3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-23-11-15(10-22-23)18-13-25(12-14-5-3-4-6-17(14)18)30(27,28)16-7-8-20-19(9-16)24(2)21(26)29-20/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYZTDKAMRKSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the isoquinoline ring, and the benzo[d]oxazol-2(3H)-one core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of heterocycles, including pyrazolones, benzodiazepines, and dihydroisoquinoline derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The dihydroisoquinoline moiety introduces rigidity and π-π stacking capability, analogous to benzodiazepine systems in compound 4g/4h .
Spectroscopic and Crystallographic Comparisons
NMR Spectroscopy
NMR data for analogous compounds (e.g., ) reveal that substituents significantly alter chemical shifts in regions corresponding to protons near electronegative groups (e.g., sulfonyl). For example:
- In compound 1 (), shifts at positions 39–44 (δ 6.5–7.2 ppm) indicate aromatic proton environments, while sulfonamide protons in the target compound would likely resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal .
Crystallographic Refinement
Software like SHELXL enables precise determination of bond lengths and angles. For instance:
- The dihydroisoquinoline moiety may exhibit bond lengths similar to those in SHELX-refined structures (C-C: 1.40–1.48 Å; C-N: 1.32–1.38 Å) .
Biological Activity
The compound 3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₂₃H₂₅N₇O₂S
- Molecular Weight : 431.49 g/mol
Structural Features
The structure includes:
- A benzo[d]oxazol moiety, which is known for its biological activity.
- A sulfonyl group linked to a pyrazole derivative, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
COX Inhibition :
- The compound has been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. Studies have shown that derivatives of similar structures exhibit selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM .
-
Antioxidant Activity :
- Compounds containing the pyrazole ring often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage in various diseases.
- Anti-inflammatory Effects :
Study on Pyrazole Derivatives
A recent study explored a series of pyrazole-linked compounds as potential COX-II inhibitors. Among these, one derivative showed an IC50 value of 0.011 μM against COX-II, significantly outperforming traditional NSAIDs . This highlights the potential for developing new therapeutic agents based on the structural framework of the compound .
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit substantial anti-inflammatory activity. For instance, a modified pyrazole derivative was reported to have double the potency compared to Celecoxib in inhibiting COX-II . Such findings underscore the therapeutic potential of compounds similar to this compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| PYZ1 | COX-II | 0.011 | Inhibitor |
| PYZ16 | COX-II | 0.52 | Inhibitor |
| Celecoxib | COX-II | 0.78 | Inhibitor |
| PYZ46 | Antioxidant | N/A | Antioxidant |
Q & A
Q. How are data contradictions addressed in bioactivity studies across independent labs?
- Methodology : Establish standardized protocols (e.g., cell passage number, serum-free media conditions) and share raw datasets (dose-response curves, negative controls). Use meta-analysis tools to identify outliers or batch effects .
- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations; normalize data to ATP Km values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
